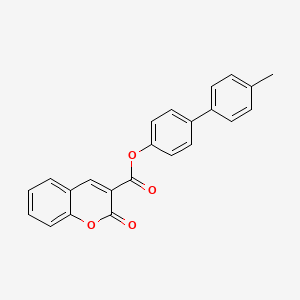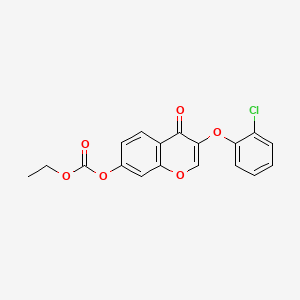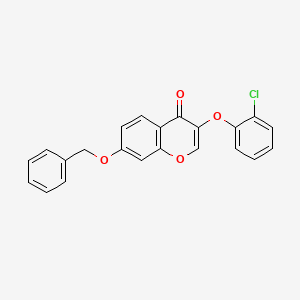![molecular formula C20H17ClO6 B3585486 [3-(4-Chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl] ethyl carbonate](/img/structure/B3585486.png)
[3-(4-Chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl] ethyl carbonate
Overview
Description
[3-(4-Chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl] ethyl carbonate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique chemical structure, which includes a chromen-4-one core substituted with a chloro-dimethylphenoxy group and an ethyl carbonate moiety
Preparation Methods
The synthesis of [3-(4-Chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl] ethyl carbonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.
Introduction of the Chloro-Dimethylphenoxy Group: The chloro-dimethylphenoxy group can be introduced via a nucleophilic substitution reaction using 4-chloro-3,5-dimethylphenol and a suitable leaving group on the chromen-4-one core.
Ethyl Carbonate Formation: The final step involves the reaction of the intermediate compound with ethyl chloroformate under basic conditions to form the ethyl carbonate moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
[3-(4-Chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl] ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chloro group in the phenoxy moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The ethyl carbonate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of various organic molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest that the compound may possess pharmacological properties, making it a candidate for drug development and therapeutic applications.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(4-Chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl] ethyl carbonate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activity.
Comparison with Similar Compounds
[3-(4-Chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl] ethyl carbonate can be compared with other chromen-4-one derivatives and phenoxy compounds. Similar compounds include:
[3-(4-Chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl] methyl carbonate: Differing by the presence of a methyl group instead of an ethyl group in the carbonate moiety.
[3-(4-Chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl] propyl carbonate: Differing by the presence of a propyl group instead of an ethyl group in the carbonate moiety.
[3-(4-Chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl] butyl carbonate: Differing by the presence of a butyl group instead of an ethyl group in the carbonate moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl carbonate moiety, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[3-(4-chloro-3,5-dimethylphenoxy)-4-oxochromen-7-yl] ethyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO6/c1-4-24-20(23)27-13-5-6-15-16(9-13)25-10-17(19(15)22)26-14-7-11(2)18(21)12(3)8-14/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHMCPWTLYNEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC(=C(C(=C3)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[4-(benzyloxy)phenyl]amino}carbonothioyl)-3,3-dimethylbutanamide](/img/structure/B3585405.png)
![N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B3585416.png)

![6-bromo-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3585427.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B3585431.png)
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B3585439.png)
![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3585444.png)

![4-{[(2,5-dichlorophenyl)amino]carbonyl}phenyl benzoate](/img/structure/B3585467.png)
![N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3585468.png)

![[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] 2,2-dimethylpropanoate](/img/structure/B3585484.png)

![[3-(2-Chlorophenoxy)-4-oxochromen-7-yl] benzoate](/img/structure/B3585489.png)
